molecular formula C9H11NO B8582753 1-Nitroso-4-propylbenzene CAS No. 67083-39-0

1-Nitroso-4-propylbenzene

Cat. No. B8582753
CAS RN: 67083-39-0
M. Wt: 149.19 g/mol
InChI Key: XHNUYMNRCLHBFU-UHFFFAOYSA-N
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Description

1-Nitroso-4-propylbenzene is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Nitroso-4-propylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitroso-4-propylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67083-39-0

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-nitroso-4-propylbenzene

InChI

InChI=1S/C9H11NO/c1-2-3-8-4-6-9(10-11)7-5-8/h4-7H,2-3H2,1H3

InChI Key

XHNUYMNRCLHBFU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-propylaniline (541 μl, 3.7 mmol) in dichloromethane (12.5 ml) was added a solution of oxone (4.55 g, 7.4 mmol) in H2O (50 ml). The biphasic mixture was stirred vigorously under nitrogen for 1 h, at which time the color had become deep aqua green and the reaction was judged as complete by TLC (1:1 hexanes:ethyl acetate; Rf=0.83). The mixture was transferred to a separatory funnel and the organic layer was removed. The aqueous layer was extracted twice with dichloromethane (20 ml). The combined organics were subsequently washed with 20 ml each of 1M HCl, sat. NaHCO3, H2O, and brine and then dried over Na2SO4, filtered and removed of solvent in vacuo to provide nitrosyl-4-propylbenzene as a green oil. The crude product was immediately dissolved in glacial acetic acid (30 ml) and stirred under nitrogen, followed by the addition of 1,4-diaminobenzene (400 mg, 3.7 mmol) in dry DMSO (10 ml). The reaction was allowed to stir for 48 hrs, during which time the color turned orange-brown. The mixture was transferred to a separatory funnel containing 100 ml brine and extracted five times with ethyl acetate (50 ml). The combined organics were then washed with dilute NaCl (50 ml) six times to remove the DMSO and then dried of Na2SO4, filtered removed of solvent in vacuo. Silica gel chromatography through a wide column (40% ethyl acetate in hexanes) provided S6 as an orange solid (432 mg, 1.8 mmol, 49% yield): 1H (MeOD, 500 MHz): 0.95 (t, 3H, J=7.5); 1.66 (q, 2H, J=7.5); 2.62 (t, 2H, J=7.5); 6.74 (d, 2H, J=8.5); 7.26 (d, 2H, J=8) 7.70 (d, 4H, J=8.5). 13C (MeOD, 125 MHz): 12.7, 24.2, 37.4, 113.8, 121.7, 124.6, 128.7, 144.3, 144.4, 151.2, 151.8. HRMS (FAB+): calc'd for C15H18N3+—240.1495. found—240.1500 (MH+).
Quantity
541 μL
Type
reactant
Reaction Step One
Name
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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